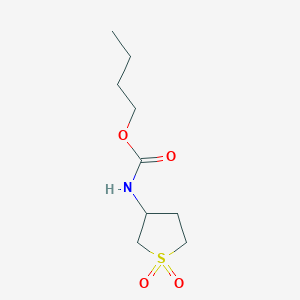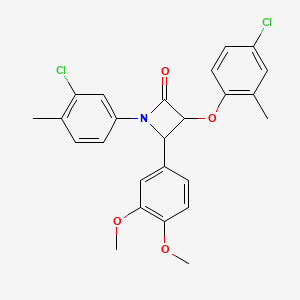![molecular formula C21H15N7S2 B15030709 1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B15030709.png)
1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moiety, linked via a sulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring by treating 2-mercaptoaniline with acid chlorides . The pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moiety is synthesized separately through cyclization reactions involving appropriate precursors. The final step involves coupling these two moieties via a sulfide bridge under controlled conditions, often using thiolating agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps, including crystallization and chromatography, are crucial to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the cleavage of the sulfide bridge.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved products with free thiol groups.
Substitution: Functionalized derivatives with various substituents on the aromatic rings.
Applications De Recherche Scientifique
1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a component in nonlinear optical materials.
Industrial Chemistry: It can be used as a precursor for the synthesis of dyes and pigments, as well as in the development of new catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and materials science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: A simpler structure lacking the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine moiety.
2-Mercaptobenzothiazole: Contains a thiol group instead of the sulfide bridge.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Lacks the benzothiazole ring and sulfide bridge.
Uniqueness
1,3-Benzothiazol-2-YL {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is unique due to its combination of two heterocyclic systems linked by a sulfide bridge. This structural complexity imparts unique chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H15N7S2 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-[[10-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H15N7S2/c1-13-6-8-14(9-7-13)28-19-15(10-23-28)20-25-18(26-27(20)12-22-19)11-29-21-24-16-4-2-3-5-17(16)30-21/h2-10,12H,11H2,1H3 |
Clé InChI |
JHNRUVFPNYKYGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7Z)-3-(4-methoxyphenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030626.png)
![ethyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15030634.png)
![methyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B15030642.png)
![7-(Butan-2-yl)-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15030646.png)
![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate](/img/structure/B15030651.png)
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B15030653.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15030671.png)


![2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15030699.png)
![(2Z)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(4-methoxybenzyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B15030700.png)
![4-[(4-Carboxyhexanoyl)amino]benzoic acid](/img/structure/B15030704.png)
![N-ethyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030722.png)
![(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B15030725.png)
